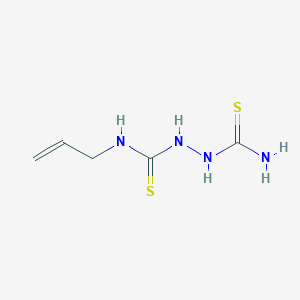
1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- is a chemical compound with the molecular formula C7H14N4S2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- involves several steps. One common method includes the reaction of hydrazine with carbon disulfide, followed by the addition of propenyl groups. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Análisis De Reacciones Químicas
1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as apoptosis and cell proliferation .
Comparación Con Compuestos Similares
1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
- 1,2-Hydrazinedicarbothioamide, N1-methyl-N2-(1-methyl-2-propen-1-yl)
- 1,2-Hydrazinedicarbothioamide, N1,N2-di-2-propen-1-yl- These compounds share similar chemical structures but differ in their specific substituents and properties .
Propiedades
Número CAS |
2113-72-6 |
|---|---|
Fórmula molecular |
C5H10N4S2 |
Peso molecular |
190.3 g/mol |
Nombre IUPAC |
1-(carbamothioylamino)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C5H10N4S2/c1-2-3-7-5(11)9-8-4(6)10/h2H,1,3H2,(H3,6,8,10)(H2,7,9,11) |
Clave InChI |
QLJIUOJUGAWXDA-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=S)NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12177082.png)

![4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B12177097.png)
![2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12177113.png)
![N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide](/img/structure/B12177121.png)
![N-(4-carbamoylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12177127.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one](/img/structure/B12177131.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12177148.png)
![Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine](/img/structure/B12177156.png)
![1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide](/img/structure/B12177159.png)
methanone](/img/structure/B12177164.png)
![ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B12177166.png)

![3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B12177183.png)
